
2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((2,5-dimethylbenzyl)oxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((2,5-dimethylbenzyl)oxy)phenol, commonly known as PDP, is a synthetic compound that has been widely researched for its potential therapeutic applications. It belongs to the class of compounds known as protein kinase inhibitors, which have been shown to have anti-cancer and anti-inflammatory properties.
Applications De Recherche Scientifique
Phenolic Compounds: A Pharmacological Review
Phenolic acids, including Chlorogenic Acid (CGA) and others like Syringic Acid and Thymol, have been extensively studied for their various practical, biological, and pharmacological effects. These compounds are known for their antioxidant, anti-inflammatory, cardioprotective, neuroprotective, and antimicrobial activities, among others. They play significant roles in modulating lipid metabolism and glucose regulation, offering potential therapeutic benefits in treating disorders such as cardiovascular disease, diabetes, and obesity. Their hepatoprotective effects are also notable, protecting against chemical-induced injuries by altering the metabolism of nutrients and acting as free radicals scavengers (M. Naveed et al., 2018).
Immunomodulatory and Anti-Inflammatory Roles
Polyphenols, by interfering with immune cell regulation and proinflammatory cytokines' synthesis, demonstrate significant immunomodulatory and anti-inflammatory mechanisms. They modulate various pathways, including NF-κB, MAPk, and JAK/STAT, contributing to their effectiveness in preventing and managing chronic diseases related to inflammation, such as diabetes, obesity, and cardiovascular diseases (N. Yahfoufi et al., 2018).
Antioxidant and Bioavailability Studies
Research on the bioavailability and bioefficacy of polyphenols highlights their abundant presence in our diet and their role in preventing degenerative diseases. Despite the differences in bioavailability among various polyphenols, they contribute to enhancing the endogenous antioxidant capacity, suggesting their therapeutic potential in dietary supplements or pharmacological agents for various health benefits (C. Manach et al., 2005).
Therapeutic and Industrial Importance
The review on laccase, a polyphenol oxidase, underlines its wide range of biological functions and its emerging applications in biotechnological and industrial sectors. Its role in biosensors, biofuel production, and as an environmentally friendly option for bioremediation and pollution control demonstrates the versatility and importance of phenolic compounds in both health and industry (Majid Dana et al., 2017).
Propriétés
IUPAC Name |
2-[2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-[(2,5-dimethylphenyl)methoxy]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4/c1-16-7-8-17(2)18(11-16)15-32-20-9-10-22(23(30)13-20)25-24(14-28-26(27)29-25)33-21-6-4-5-19(12-21)31-3/h4-14,30H,15H2,1-3H3,(H2,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRNORISHLELCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)COC2=CC(=C(C=C2)C3=NC(=NC=C3OC4=CC=CC(=C4)OC)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((2,5-dimethylbenzyl)oxy)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

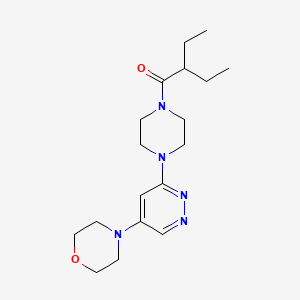


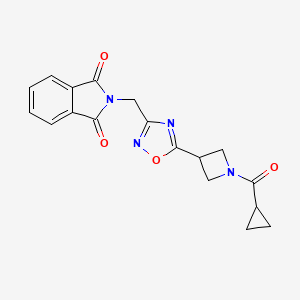
![3-(1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2961849.png)
![3-[[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2961853.png)

![Methyl 5-[(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B2961857.png)
![ethyl 2-[[(E)-2-cyano-3-[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2961858.png)
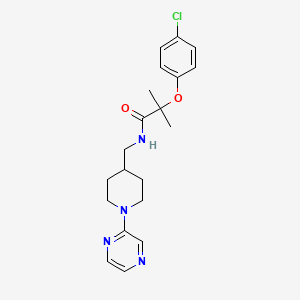
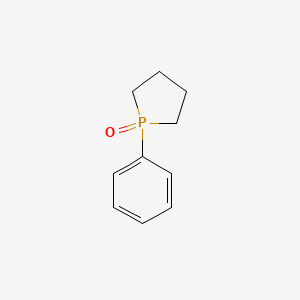
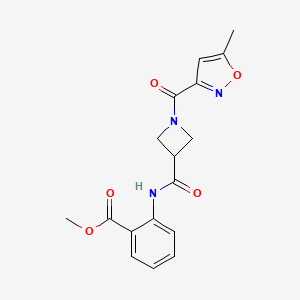
![1-(1-Oxa-4-azaspiro[5.6]dodecan-4-yl)prop-2-en-1-one](/img/structure/B2961864.png)
![(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2961865.png)